3-(1H-1,2,4-triazol-1-yl)phenol

Physicochemical Property Drug Design Lipophilicity

This meta-substituted triazole-phenol isomer is essential for researchers requiring well-defined mononuclear Cd(II) and Zn(II) complexes. Unlike its ortho and para counterparts, the meta configuration provides a unique N-donor orientation that disfavors bridging polynuclear structures. The quantifiable +0.425 LogP increase over the para-isomer offers higher lipophilicity for medicinal chemistry programs. The lower melting point (181–183°C) also facilitates melt-based processing. Procure this specific isomer to ensure reproducibility in catalysis, luminescence, and magnetic studies.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 1192064-41-7
Cat. No. B2694651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-1-yl)phenol
CAS1192064-41-7
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C=NC=N2
InChIInChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H
InChIKeySHZZCMTYFATJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7): A Distinct m-Substituted Triazole-Phenol Scaffold for Coordination Chemistry and Research Applications


3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7) is a heterocyclic aromatic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It consists of a phenol ring substituted at the meta position with a 1H-1,2,4-triazole moiety. This compound is primarily utilized as a versatile research intermediate and ligand in coordination chemistry [1]. Its unique meta-substitution pattern distinguishes it from its ortho- and para-substituted isomers, resulting in distinct electronic properties, steric profile, and metal-binding characteristics that are critical for specific research applications [2].

Why 3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7) Cannot Be Interchanged with Its Positional Isomers


The position of the triazole substituent on the phenol ring fundamentally alters the compound's physicochemical and coordination behavior. The meta-substitution in 3-(1H-1,2,4-triazol-1-yl)phenol confers a unique electronic environment and spatial orientation of the hydroxyl and triazole nitrogen donors, leading to distinct LogP values, melting points, and metal-binding modes compared to its ortho- (CAS 1340463-49-1) and para- (CAS 68337-15-5) analogs [1]. These differences are not merely academic; they directly impact the compound's utility as a ligand in constructing specific coordination architectures and as a synthetic intermediate, rendering generic substitution between isomers scientifically invalid [2].

Quantitative Differentiation Evidence for 3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7) vs. Positional Isomers


Meta-Substitution Confers Significantly Higher Lipophilicity (LogP 0.934) than the Para-Isomer (LogP 0.509)

The lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter influencing membrane permeability and solubility in medicinal chemistry. The 3-substituted (meta) compound exhibits a higher LogP value than its 4-substituted (para) analog, indicating a meaningful difference in hydrophobicity [1][2].

Physicochemical Property Drug Design Lipophilicity

Distinct Thermal Stability Profile: Melting Point Differentiates 3-Substituted Isomer (181-183°C) from 4-Substituted Analog (254-257°C)

The melting point serves as a direct indicator of crystal lattice energy and purity. The meta-substituted compound exhibits a melting point range of 181-183°C, which is substantially lower than the 254-257°C reported for the para-substituted isomer [1]. This difference reflects altered intermolecular forces due to the distinct molecular symmetry.

Thermal Analysis Material Science Purity Assessment

Meta-Substitution Enables Distinct Metal-Binding Geometry as Demonstrated in Cd(II) and Zn(II) Coordination Complexes

The ligand, referred to as m-phenol-1,2,4-triazole, has been successfully employed to synthesize discrete mononuclear coordination compounds [Cd(HCOOH)(m-ptr)I2]·H2NCH2NH2 and [ZnCl2(m-ptr)2]·H2O, where m-ptr = m-phenol-1,2,4-triazole [1]. This contrasts with the bridging coordination modes often favored by other isomers, which can lead to polymeric structures rather than discrete complexes [2].

Coordination Chemistry Crystal Engineering Ligand Design

High-Strength Direct Comparative Biological Activity Data for 3-(1H-1,2,4-triazol-1-yl)phenol Is Currently Limited in Primary Literature

A comprehensive search of primary research papers and patents reveals a scarcity of direct, quantitative biological activity data (e.g., IC50, MIC, Ki values) specifically for the 3-substituted isomer (CAS 1192064-41-7) that includes a head-to-head comparison with its 2- and 4-substituted analogs [1][2]. While the 1,2,4-triazole class is associated with diverse activities, including antifungal and anticancer properties, specific, comparator-based evidence for this exact compound is not available in the peer-reviewed literature.

Biological Activity Medicinal Chemistry Data Gap

Recommended Application Scenarios for 3-(1H-1,2,4-triazol-1-yl)phenol (CAS 1192064-41-7) Based on Quantifiable Differentiation


Design and Synthesis of Discrete Mononuclear Transition Metal Complexes

As established by the successful synthesis and structural characterization of mononuclear Cd(II) and Zn(II) complexes [1], this meta-substituted ligand is uniquely suited for creating well-defined, discrete molecular entities. This is in contrast to the propensity of other triazole ligands to form bridging, polynuclear structures . Researchers aiming for specific coordination geometries for catalysis, luminescence, or magnetic studies should procure this specific isomer to increase the likelihood of obtaining the desired mononuclear architecture.

Optimization of Lipophilicity in Lead Compound Derivatization

The quantifiable difference in LogP (ΔLogP = +0.425 vs. the para-isomer) [1] provides a rational basis for selecting the meta-substituted isomer when higher lipophilicity is a desired physicochemical property in a medicinal chemistry campaign. This compound can serve as a building block for introducing a triazole moiety with a specific hydrophobic contribution, distinct from the more hydrophilic para analog.

Process Development Requiring Lower-Temperature Melt Processing or Altered Solubility

The significantly lower melting point of the meta-isomer (181-183°C) compared to the para-isomer (254-257°C) indicates a less stable crystal lattice. This property can be exploited in applications involving melt-based processing, formulation development where a lower melting excipient is needed, or as a diagnostic tool in differential scanning calorimetry (DSC) studies. It also serves as a key identifier for material authentication.

Technical Documentation Hub

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